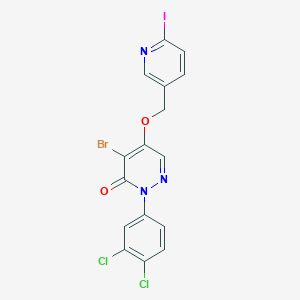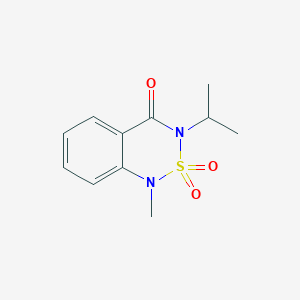
Bentazon methyl
Übersicht
Beschreibung
Bentazon methyl, also known as Bentazone, is a post-emergence herbicide used for selective control of broadleaf weeds and sedges in various crops such as beans, rice, corn, peanuts, mint, and others . It acts by interfering with photosynthesis .
Synthesis Analysis
Bentazon is a thiadiazine herbicide. It is hydrophobic and neutral in nature. Bentazon was retained and analyzed on core-shell mixed-mode Coresep 100 column. The compound is retained by the reversed-phase mechanism .Molecular Structure Analysis
The molecular formula of Bentazon methyl is C11H14N2O3S . The IUPAC Standard InChI is InChI=1S/C11H14N2O3S/c1-8(2)13-11(14)9-6-4-5-7-10(9)12(3)17(13,15)16/h4-8H,1-3H3 .Chemical Reactions Analysis
Bentazon degradation was investigated in microcosm experiments with filter sand, effluent water, and bentazon at elevated (5 mg L −1) and environmentally relevant concentrations (<10 μg L −1). The investigations at elevated concentrations revealed up to 10 transformation products, suggesting three main biotransformation pathways .Physical And Chemical Properties Analysis
Bentazon is a selective contact (foliar) herbicide for postemergence control of annual broadleaf weeds and yellow nutsedge in a variety of crops including soybeans, alfalfa, beans, corn, peas, peppers, and sorghum . It also has activity on some perennial broadleaf weeds such as Canada thistle and field bindweed .Wissenschaftliche Forschungsanwendungen
Herbicide Activity and Agricultural Applications
Bentazon is a herbicide used either alone or in combination with other active ingredients. It is a component in several herbicides, including BasagranTM , Basagran DP , Basagran Ultra , and Basagran Top . These herbicides find application in weed control in various crops. Bentazon’s mode of action involves inhibiting photosynthesis by disrupting electron transport in chloroplasts. It is effective against broadleaf weeds and some grasses. The compound’s agricultural applications extend to soybeans, peanuts, rice, and other crops .
Ecotoxicology and Effects in the Inhabited Environment
Uptake by Rotational Crops: Bentazon residues can affect rotational crops. Researchers investigate its persistence and impact on subsequent crops.
Metabolism in Warm-Blooded Animals: Studies explore how bentazon and its metabolites are metabolized in warm-blooded animals. This information informs safety assessments.
Uptake by Farm Animals: Understanding bentazon uptake by livestock is crucial for food safety. Residue levels in animal tissues are studied to establish safe consumption limits.
Toxicological Properties: Bentazon’s toxicity varies across species. Researchers assess acute and chronic effects, including potential risks to humans and wildlife.
Wirkmechanismus
Target of Action
Bentazon methyl, also known as N-Methylbentazon, primarily targets the photosynthetic electron transport chain in plants . It specifically inhibits photosystem II (PSII), a key component of the photosynthetic process .
Mode of Action
The compound interacts with its target by causing an irreversible blockage of the photosynthetic electron transport . This blockage prevents the normal flow of electrons down the electron transport chain, disrupting the photosynthetic process. As a result, the plant’s ability to convert light energy into chemical energy is impaired, leading to a cessation of growth and eventual plant death .
Biochemical Pathways
The primary biochemical pathway affected by Bentazon methyl is photosynthesis. By inhibiting PSII, the compound disrupts the light-dependent reactions of photosynthesis, which are crucial for the production of ATP and NADPH . These molecules are essential for the light-independent reactions (Calvin cycle), where carbon dioxide is fixed into glucose. Therefore, the inhibition of PSII indirectly affects the entire photosynthetic pathway .
Pharmacokinetics
It’s known that the compound is highly soluble in water , suggesting it could be readily absorbed and distributed within the plant system. The compound is metabolized in plants into two major metabolites, the glycosyl conjugates of 6- and 8-hydroxybentazon
Result of Action
The primary result of Bentazon methyl’s action is the inhibition of photosynthesis, leading to growth cessation and eventual plant death . This effect is due to the disruption of the photosynthetic electron transport chain, which impairs the plant’s ability to convert light energy into chemical energy .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bentazon methyl. For instance, the compound’s high water solubility suggests that it could be easily leached from the soil, potentially reducing its efficacy . Additionally, the compound may be persistent in water under certain conditions
Safety and Hazards
Zukünftige Richtungen
Evaluating and identifying herbicide-tolerant genotypes is a critical step in plant breeding programs . The herbicide bentazone is used extensively worldwide, and it is frequently detected in groundwater sources used for drinking water production . This untapped potential could be an inexpensive and sustainable alternative for the removal of trace organic contaminants .
Eigenschaften
IUPAC Name |
1-methyl-2,2-dioxo-3-propan-2-yl-2λ6,1,3-benzothiadiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(2)13-11(14)9-6-4-5-7-10(9)12(3)17(13,15)16/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTQFXBQDVWOCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2N(S1(=O)=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80346332 | |
| Record name | N-Methylbentazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bentazon methyl | |
CAS RN |
61592-45-8 | |
| Record name | N-Methylbentazon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61592-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bentazon methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061592458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylbentazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80346332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BENTAZON METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23AT9KEA2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is N-Methylbentazon metabolized in the environment?
A: Research indicates that N-Methylbentazon, alongside other bentazon derivatives like 8-hydroxybentazon and 8-methoxybentazon, undergoes microbial transformation in the soil. [] This microbial activity, essential for bentazon mineralization, requires oxygen and can be influenced by the presence of additional carbon sources. [] For instance, powdered alfalfa residues were found to impede bentazon mineralization. []
Q2: How does the adsorption of N-Methylbentazon compare to bentazon and its other metabolites?
A: Studies employing various adsorbents, including reversed-phase C18, revealed that N-Methylbentazon exhibits 100% retention on the C18 phase regardless of pH. [] This contrasts with other bentazon metabolites, which showed retention below 40%. [] This suggests that N-Methylbentazon may have a higher affinity for hydrophobic environments compared to other metabolites.
Q3: Are there analytical methods specifically designed to detect N-Methylbentazon?
A: While not specifically mentioned for N-Methylbentazon, an Enzyme-Linked Immunosorbent Assay (ELISA) has been developed for the detection of bentazon and its derivatives. [] This method, validated using gas chromatography, demonstrated high sensitivity, detecting N-methylated bentazon at concentrations as low as 0.01 to 0.1 pM. [] This suggests the potential for adapting similar ELISA techniques for the specific detection and quantification of N-Methylbentazon.
Q4: What is the role of 8-hydroxybentazon in the environmental fate of bentazon?
A: 8-hydroxybentazon appears to be a key metabolite in the formation of bound residues from bentazon in the soil. [] Studies show that the fungus Phanerochaete chrysosporium and the enzyme laccase can convert 8-hydroxybentazon into a dimeric derivative. [] This dimer, along with monomeric 8-hydroxybentazon, contributes significantly to the formation of bound bentazon residues, influencing its long-term persistence in the environment. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







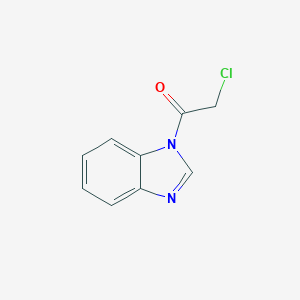
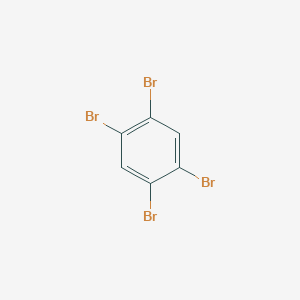
![(2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B48378.png)
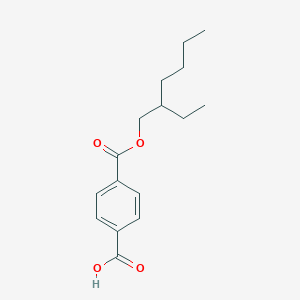
![3,5-Methanopentaleno[1,2-b]oxirene, octahydro-1b-methyl-, (1-alpha-,1b-bta-,3-alpha-,4a-bta-,5-alp](/img/structure/B48380.png)



